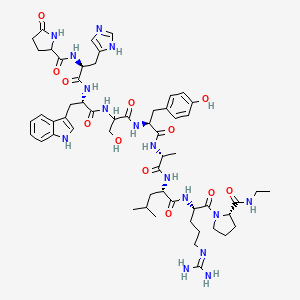![molecular formula C24H24N2O3S B1681852 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 222716-34-9](/img/structure/B1681852.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include coupling reactions and treatment with chloroethyl compounds . The specific reactions and their mechanisms would depend on the exact structure of the derivative being synthesized.
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” would depend on its exact structure.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “SZL P1-41”, focusing on six unique applications:
Cancer Cell Survival Suppression
SZL P1-41 has been shown to suppress the survival of cancer cells and cancer stem cells by triggering cell senescence and inhibiting glycolysis. This action exhibits antitumor effects in multiple animal models and cancer cell lines .
Skp2 Inhibition
The compound acts as a Skp2 inhibitor, preventing the assembly of Skp2-Skp1 complexes. It selectively suppresses Skp2 SCF E3 ligase activity without affecting other SCF complexes’ activities .
Ubiquitination Inhibition
SZL P1-41 inhibits Skp2-mediated ubiquitination of p27 and Akt, which are crucial processes in vivo and in vitro for regulating protein degradation and cell cycle progression .
Antitumor Activity
It exhibits antitumor effects across various cancer types, suggesting its broad application in cancer research and therapy .
Pulmonary Fibrosis Treatment
A study suggests that SZL P1-41 significantly inhibits BLM-induced pulmonary fibrosis and increases p27 levels, indicating its potential as a molecular target for treating human pulmonary fibrosis, including IPF .
Glycolysis Inhibition
By inhibiting glycolysis, SZL P1-41 may be used to study metabolic pathways in cancer cells and explore new therapeutic strategies targeting cancer cell metabolism .
Mechanism of Action
Target of Action
SZL P1-41, also known as “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one”, is a specific inhibitor of the S-phase kinase-associated protein 2 (Skp2) . Skp2 is a substrate-specific adaptor in Skp1-CUL1-ROC1-F-box E3 ubiquitin ligases and is widely regarded as an oncogene .
Mode of Action
SZL P1-41 binds to the F-box domain of Skp2, preventing the assembly of Skp2-Skp1 complexes . This selective suppression of Skp2 SCF E3 ligase activity inhibits Skp2-mediated ubiquitination of p27 and Akt, both in vivo and in vitro .
Biochemical Pathways
The inhibition of Skp2 by SZL P1-41 affects several biochemical pathways. It augments p27-mediated apoptosis/senescence, while impairing Akt-driven glycolysis . This dual action leads to the suppression of survival of cancer cells and cancer stem cells .
Pharmacokinetics
It’s known that the compound is soluble in dmso .
Result of Action
The molecular and cellular effects of SZL P1-41’s action include the induction of endogenous p27 protein expression and the expression of p21, another Skp2 substrate . In vivo, SZL P1-41 displays a potent effect on inhibiting prostate and lung tumor growth .
Future Directions
The future directions for research on “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be promising candidates for the development of new therapeutic agents .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXLEKBXHMXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)











